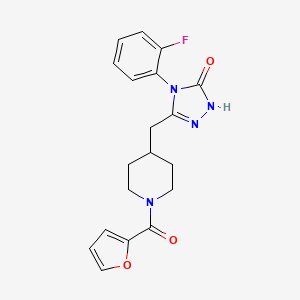

![molecular formula C21H18ClNO4S B2418518 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid CAS No. 357391-80-1](/img/structure/B2418518.png)

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

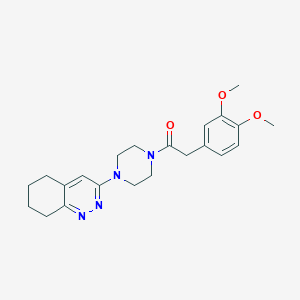

“4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C21H18ClNO4S . It has an average mass of 415.890 Da and a monoisotopic mass of 415.064514 Da .

Synthesis Analysis

The synthesis of related compounds suggests that “4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid” could potentially be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .Molecular Structure Analysis

The molecular structure of “4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid” consists of a benzoic acid core with a 5-chloro-2-methylphenyl group, a phenylsulfonyl group, and an amino group attached to it .Scientific Research Applications

EP1 Receptor Selective Antagonists

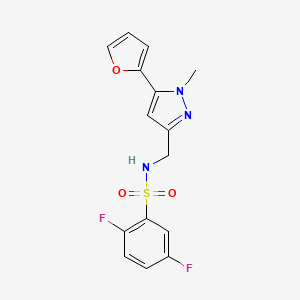

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid derivatives have been studied as functional PGE2 antagonists selective for the EP1 receptor subtype. Research indicates that analogs of this compound, with the phenyl-sulfonyl moiety replaced by more hydrophilic heteroarylsulfonyl moieties, show optimized antagonist activity. Some of these analogs exhibit in vivo antagonist activity, suggesting potential applications in therapeutic areas where EP1 receptor antagonism is beneficial (Naganawa et al., 2006).

Synthesis and Biological Activity Studies

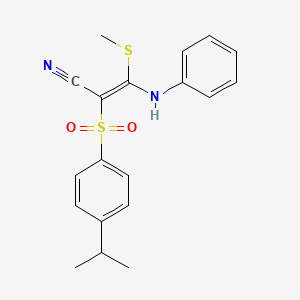

The compound has been involved in various synthesis processes, including the creation of 4-(Chlorosulfonyl) benzoic acid and further chemical manipulations to produce biologically active sulfonamides. These synthesized compounds have been screened for biological activity, indicating a potential role in the development of new pharmaceuticals or chemical compounds with specific biological functions (Havaldar & Khatri, 2006).

Antimicrobial Activities

Some derivatives of 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid have been synthesized and exhibited significant antimicrobial activities. These activities were measured by the Bauer-Kirby disc diffusion method, indicating potential applications in creating antimicrobial agents or studying the interactions between such compounds and microbial organisms (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name |

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO4S/c1-15-7-12-18(22)13-20(15)23(28(26,27)19-5-3-2-4-6-19)14-16-8-10-17(11-9-16)21(24)25/h2-13H,14H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYFHTNWTAOCBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)

![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)

![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)